2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid
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Overview
Description
2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to interact with different biological and chemical systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in drug metabolism studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid involves its ability to interact with specific molecular targets and pathways. For example, it can inhibit the conformational changes of transthyretin associated with amyloid fibril formation, which is relevant in the study of amyloid diseases . The compound mediates hydrophobic interactions and hydrogen bonds that stabilize the normal tetrameric fold of transthyretin.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Shares the trifluoromethyl group but differs in overall structure.
Flufenamic acid: Similar in structure and used in similar applications.
Uniqueness
2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with proteins and enzymes makes it valuable in various research fields.
Properties
CAS No. |
24171-92-4 |
---|---|
Molecular Formula |
C21H14F3NO4 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[N-(2-hydroxybenzoyl)-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C21H14F3NO4/c22-21(23,24)13-6-5-7-14(12-13)25(17-10-3-1-8-15(17)20(28)29)19(27)16-9-2-4-11-18(16)26/h1-12,26H,(H,28,29) |
InChI Key |
KNTZNZGWGIMZHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N(C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
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